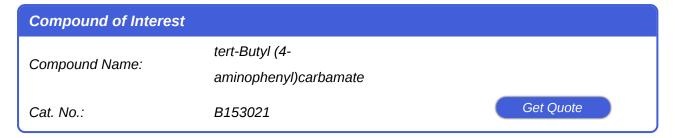


A Technical Guide to tert-Butyl (4aminophenyl)carbamate: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl (4-aminophenyl)carbamate is a pivotal bifunctional organic compound, widely utilized as a versatile building block and intermediate in the synthesis of complex molecules. Its structure incorporates a free aromatic amine and a tert-butoxycarbonyl (Boc) protected amine on a phenyl ring. This strategic design allows for selective chemical transformations, making it an invaluable reagent in medicinal chemistry, materials science, and advanced organic synthesis. This guide provides an in-depth overview of its chemical properties, structure, detailed experimental protocols for its synthesis and analysis, and its applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

Tert-Butyl (4-aminophenyl)carbamate, also known as N-Boc-p-phenylenediamine or 4-(tert-Butoxycarbonylamino)aniline, possesses a well-defined structure featuring a phenylenediamine core. One of the amino groups is protected by a tert-butoxycarbonyl (Boc) group, a common acid-labile protecting group in organic synthesis. This selective protection allows the free amino group to undergo various reactions, such as acylation, alkylation, and diazotization, while the other remains shielded.[1]



The chemical structure is as follows:

Structure:

- Functional Groups: The molecule contains a primary aromatic amine (-NH2), a carbamate (-NH-C(=O)-O-), a tert-butyl group (-C(CH3)3), and a benzene ring.
- Reactivity: The free amine is nucleophilic, while the Boc-protected amine is stable under basic and nucleophilic conditions but can be easily deprotected using mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

Physicochemical Properties

The quantitative properties of **tert-Butyl (4-aminophenyl)carbamate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	71026-69-9	[3][4][5]
Molecular Formula	C11H16N2O2	[3][4][5]
Molecular Weight	208.26 g/mol	[3][4][5]
Appearance	Beige to brownish crystalline powder	
Melting Point	113-115 °C	-
Boiling Point	295.4 °C at 760 mmHg	_
Density	1.152 g/cm ³	_
IUPAC Name	tert-butyl N-(4- aminophenyl)carbamate	[3][4]
SMILES	CC(C) (C)OC(=O)NC1=CC=C(C=C1) N	[3][4]
InChlKey	WIVYTYZCVWHWSH- UHFFFAOYSA-N	[3][4]



Experimental Protocols

This section provides detailed methodologies for the synthesis and analytical characterization of **tert-Butyl (4-aminophenyl)carbamate**.

Synthesis Protocol: Selective Mono-Boc Protection of 1,4-Phenylenediamine

The synthesis of **tert-Butyl (4-aminophenyl)carbamate** is efficiently achieved through the selective mono-protection of 1,4-phenylenediamine using di-tert-butyl dicarbonate (Boc₂O). The key to achieving high selectivity for the mono-protected product over the di-protected byproduct is controlling the stoichiometry of the reactants.

Materials:

- 1,4-Phenylenediamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Acetonitrile (or Tetrahydrofuran, THF)
- · Deionized water
- · Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel



- Rotary evaporator
- Filtration apparatus (Büchner funnel)

Procedure:

- Dissolution: In a round-bottom flask, dissolve 1,4-phenylenediamine (1.0 equivalent) in acetonitrile (or THF) at room temperature with stirring.
- Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in a minimal amount of the same solvent. Add this solution dropwise to the stirred solution of 1,4-phenylenediamine over 30-60 minutes at room temperature.
- Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
 - Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Purification:

- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure tert-Butyl (4-aminophenyl)carbamate. A successful purification via column chromatography has been reported with final yields of 81.5% to 89.1%.[4]



Analytical Protocols for Purity Determination

Ensuring the purity of **tert-Butyl (4-aminophenyl)carbamate** is critical for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are robust methods for this purpose.

- 2.2.1. High-Performance Liquid Chromatography (HPLC)
- Instrumentation: HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition and filter through a 0.45 μm syringe filter.
- 2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane).
- · Carrier Gas: Helium.
- Injection Mode: Split.
- Temperature Program: An initial temperature of 100°C, ramped to 280°C.
- MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.



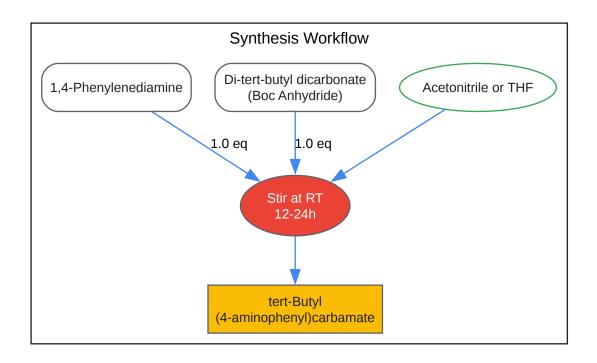
Applications in Research and Development

The unique structure of **tert-Butyl (4-aminophenyl)carbamate** makes it a highly valuable intermediate in several areas of chemical synthesis.

- Pharmaceutical Synthesis: It serves as a key precursor for the synthesis of various Active
 Pharmaceutical Ingredients (APIs).[1] The ability to selectively deprotect the Boc group
 allows for the introduction of diverse functionalities, which is a cornerstone of drug discovery
 and development.
- Heterocyclic Chemistry: The compound is an excellent starting material for building complex heterocyclic structures, which are prevalent in many biologically active molecules.[1]
- PROTAC Development: Tert-Butyl (4-aminophenyl)carbamate and its derivatives are used
 as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are
 heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to
 the protein's degradation.

Visualizations

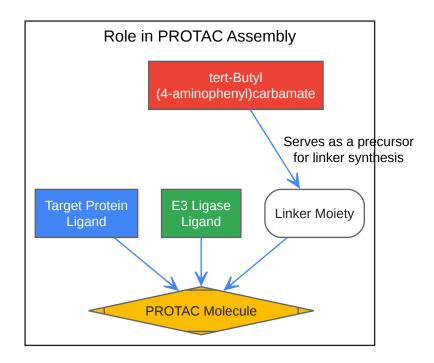
The following diagrams illustrate key logical and experimental workflows involving **tert-Butyl (4-aminophenyl)carbamate**.





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Caption: Synthetic workflow for **tert-Butyl** (4-aminophenyl)carbamate.



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Caption: Logical relationship of the compound in PROTAC synthesis.

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